Farnesyl Pyrophosphate-d3 Triammonium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

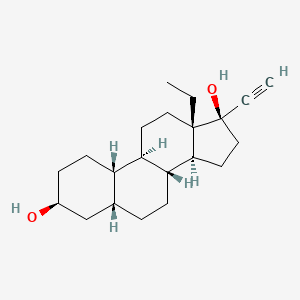

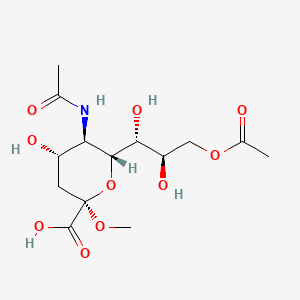

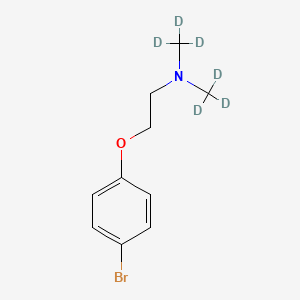

Farnesyl Pyrophosphate-d3 Triammonium Salt, also known as Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt, is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .

Synthesis Analysis

Farnesyl pyrophosphate is a 15-carbon isoprenoid synthesized from geranyl pyrophosphate (GPP) by the action of enzyme farnesyl pyrophosphate synthase (FPPS) . A sensitive and selective high-performance liquid chromatography tandem triple quadrupole mass spectrometry (LC-QQQ-MS) method for FPP in human plasma has been developed .Chemical Reactions Analysis

Farnesyl Pyrophosphate-d3 Triammonium Salt is an isoprenoid from the intracellular mevalonate pathway used for prenylation of several low molecular mass G proteins, including Ras .Physical And Chemical Properties Analysis

The molecular weight of Farnesyl Pyrophosphate-d3 Triammonium Salt is 433.418 Da .Mecanismo De Acción

Farnesyl pyrophosphate (FPP), also known as farnesyl diphosphate (FDP), is an intermediate in the biosynthesis of terpenes and terpenoids such as sterols and carotenoids. It is also used in the synthesis of CoQ (part of the electron transport chain), as well as dehydrodolichol diphosphate (a precursor of dolichol, which transports proteins to the ER lumen for N-glycosylation) .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Farnesyl Pyrophosphate-d3 Triammonium Salt involves the conversion of Farnesol to Farnesyl Pyrophosphate-d3 Triammonium Salt through a series of reactions.", "Starting Materials": [ "Farnesol", "Deuterium oxide (D2O)", "Ammonium chloride", "Sodium triacetoxyborohydride", "Triethylamine", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Farnesol is dissolved in D2O and treated with sodium triacetoxyborohydride, triethylamine, and pyridine to form Farnesol-d3.", "Step 2: Farnesol-d3 is then treated with pyrophosphoric acid in the presence of triethylamine to form Farnesyl Pyrophosphate-d3.", "Step 3: Farnesyl Pyrophosphate-d3 is then reacted with ammonium chloride in methanol and chloroform to form Farnesyl Pyrophosphate-d3 Triammonium Salt." ] } | |

Número CAS |

1366590-48-8 |

Nombre del producto |

Farnesyl Pyrophosphate-d3 Triammonium Salt |

Fórmula molecular |

C15H28O7P2 |

Peso molecular |

385.348 |

Nombre IUPAC |

[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |

Clave InChI |

VWFJDQUYCIWHTN-FSQVSJAASA-N |

SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |

Sinónimos |

Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl-d3] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-_x000B_dodecatrienyl-d3) Ester Triammonium Salt; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)

![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)